Benzyl 2-hydroxy-2-methylpropanoate

Description

BenchChem offers high-quality Benzyl 2-hydroxy-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-hydroxy-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

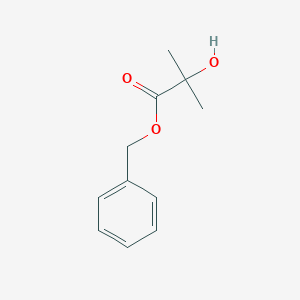

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,13)10(12)14-8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUBEEQODOBJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552344 | |

| Record name | Benzyl 2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19444-23-6 | |

| Record name | Benzyl 2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl 2-hydroxy-2-methylpropanoate

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to Benzyl 2-hydroxy-2-methylpropanoate (CAS 19444-23-6), a valuable ester in the fragrance and specialty chemical industries. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, field-proven insights into experimental choices, and step-by-step protocols for the most common synthetic methodologies. We will delve into the classic Fischer-Speier esterification, a robust Williamson-like synthesis via carboxylate alkylation, and the industrially relevant transesterification pathway. Each method is critically evaluated for its advantages, limitations, and practical considerations. The guide includes comparative data, detailed reaction mechanisms, and safety protocols to ensure both successful synthesis and safe laboratory practice.

Introduction and Strategic Importance

Benzyl 2-hydroxy-2-methylpropanoate, also known as benzyl 2-hydroxyisobutyrate, is an organic ester characterized by a pleasant, mild fruity aroma. Its molecular structure, combining a benzylic alcohol moiety with a sterically hindered α-hydroxy acid, makes it a subject of interest for both its organoleptic properties and its potential as a chemical intermediate. The tertiary alcohol group offers a site for further functionalization, while the ester linkage can be designed for controlled release applications.

The primary driver for its synthesis is its use in the formulation of fragrances and flavors.[1] Beyond this, α-hydroxy esters are a significant class of compounds in organic synthesis, serving as precursors to valuable molecules such as α-hydroxy ketones and, in the case of 2-hydroxyisobutyric acid derivatives, as a potential bio-based route to methacrylates.[2]

This guide will focus on the three principal pathways for the synthesis of Benzyl 2-hydroxy-2-methylpropanoate, providing the necessary detail for laboratory replication and process optimization.

Synthesis Methodologies: A Comparative Analysis

The selection of a synthetic route is dictated by factors such as starting material availability, required scale, desired purity, and equipment constraints. Here, we analyze three core methods.

Method 1: Fischer-Speier Esterification

This classical acid-catalyzed equilibrium reaction is a direct and atom-economical approach, reacting 2-hydroxyisobutyric acid with benzyl alcohol.[3][4] The primary challenge is the management of the water byproduct to drive the reaction towards completion.

Causality of Experimental Choices:

-

Catalyst: While strong mineral acids like sulfuric acid can be used, they often lead to side reactions, including dehydration of the tertiary alcohol or decomposition of the 2-hydroxyisobutyric acid.[5] An organic sulfonic acid, such as p-toluenesulfonic acid (p-TsOH), is preferred as it is less corrosive and minimizes side product formation.[3]

-

Water Removal: To overcome the unfavorable equilibrium of esterification, water must be removed as it is formed.[3][4] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[6]

-

Temperature: The reaction is conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic water removal.

Workflow Diagram: Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 2-hydroxyisobutyric acid (1.0 eq.), benzyl alcohol (1.2 eq.), p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene (approx. 2 mL per gram of carboxylic acid).

-

Reaction: Heat the mixture to reflux. Continuously remove the water that collects in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally, brine.[6]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Method 2: Williamson-like Synthesis (Carboxylate Alkylation)

This method involves the SN2 reaction of a 2-hydroxyisobutyrate salt with a benzyl halide, typically benzyl bromide.[7][8] This approach avoids the need to remove water and often proceeds under milder temperature conditions, but it is less atom-economical as it generates a salt byproduct.

Causality of Experimental Choices:

-

Base and Salt Formation: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the subsequent alkylation. Sodium hydride (NaH) is a strong base that forms the sodium salt of the carboxylic acid, with hydrogen gas as the only byproduct.[9] Sodium bicarbonate can also be used, but may require a phase-transfer catalyst.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for SN2 reactions as it solvates the cation of the salt without strongly solvating the nucleophilic carboxylate anion.[7] Caution is advised with NaH in DMF or acetonitrile at elevated temperatures, as the hydride can react with the solvent.[10]

-

Alkylating Agent: Benzyl bromide is a highly effective electrophile for SN2 reactions due to the primary nature of the carbon and the excellent leaving group ability of bromide.[7]

-

Catalyst: In some variations, a catalytic amount of potassium iodide (KI) can be added to perform an in situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide. A phase-transfer catalyst like tetrabutyldimonium iodide may be used with weaker bases.

Workflow Diagram: Williamson-like Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

Benzyl 2-hydroxy-2-methylpropanoate CAS number 19444-23-6

An In-depth Technical Guide to Benzyl 2-hydroxy-2-methylpropanoate (CAS 19444-23-6)

Authored by a Senior Application Scientist

Introduction and Strategic Overview

Benzyl 2-hydroxy-2-methylpropanoate, also known as benzyl 2-hydroxyisobutyrate, is an ester of significant interest in various scientific domains.[1] Characterized by a benzyl group attached to a 2-hydroxyisobutyrate moiety, this compound serves as a versatile building block in the synthesis of pharmaceuticals and acts as a specialty chemical in other industries.[2] Its structure, combining an aromatic ring, a stable ester linkage, and a tertiary alcohol, provides a unique set of properties that are leveraged in organic synthesis and material science.

This guide provides an in-depth technical examination of Benzyl 2-hydroxy-2-methylpropanoate, designed for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, its practical applications, and the necessary safety protocols for its handling. The objective is to furnish the scientific community with a comprehensive and actionable understanding of this compound.

Physicochemical Profile

The compound is typically a colorless to pale yellow liquid with a characteristic pleasant, fruity odor.[2] Its moderate solubility in water is attributed to the hydroxyl group, while its benzyl and isobutyrate structures ensure solubility in common organic solvents.[2] This amphiphilic nature is a key consideration in designing reaction and purification protocols.

Table 1: Core Physicochemical Properties of Benzyl 2-hydroxy-2-methylpropanoate

| Property | Value | Source(s) |

| CAS Number | 19444-23-6 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [3][5] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| IUPAC Name | benzyl 2-hydroxy-2-methylpropanoate | [5] |

| Synonyms | Benzyl 2-hydroxy-2-methylpropionate, Benzyl 2-hydroxyisobutyrate | [1] |

| Physical Form | Liquid | [2] |

| Purity (Typical) | ≥95-97% | [3][4] |

| Storage Conditions | Room temperature, sealed in a dry environment | [3] |

| SMILES | CC(C)(C(=O)OCC1=CC=CC=C1)O | [3][5] |

| InChI Key | KLUBEEQODOBJQB-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of Benzyl 2-hydroxy-2-methylpropanoate is primarily achieved through esterification. The choice of reactants and catalysts is critical to maximizing yield and minimizing side reactions, such as the decomposition of the parent acid or etherification of the alcohol, which can occur under harsh conditions like using sulfuric acid.[6]

Preferred Synthetic Pathway: Acid-Catalyzed Esterification

A robust and high-yield method involves the direct esterification of 2-hydroxyisobutyric acid with benzyl alcohol in the presence of an organic sulfonic acid catalyst.[6] This approach is favored for its milder conditions and higher selectivity compared to traditional mineral acid catalysis.

Caption: Workflow for the synthesis of Benzyl 2-hydroxy-2-methylpropanoate.

Alternative Pathway: Williamson-type Synthesis

An alternative route involves the reaction of the carboxylate salt of 2-hydroxy-2-methylpropanoic acid with benzyl bromide.[1] This method is effective but requires the pre-formation of the salt and uses a halogenated reagent.

Detailed Experimental Protocol (Acid-Catalyzed Esterification)

This protocol is a self-validating system, concluding with purification and characterization to ensure product integrity.

-

Reactor Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyisobutyric acid (1.0 eq), benzyl alcohol (1.2 eq), and an organic sulfonic acid catalyst like p-toluenesulfonic acid (0.05 eq). Use toluene as the solvent to facilitate azeotropic removal of water.

-

Causality: The Dean-Stark trap is crucial for driving the reaction equilibrium towards the product side by continuously removing the water byproduct, in accordance with Le Châtelier's principle.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction progress by tracking water collection in the Dean-Stark trap and periodically by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Causality: The bicarbonate wash is a critical step to remove the catalyst, preventing it from interfering with the subsequent purification or causing product degradation upon storage.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane.[1]

-

Causality: Flash chromatography is essential to separate the desired ester from unreacted benzyl alcohol and any non-polar byproducts, ensuring high purity of the final compound.

-

-

Validation: Characterize the purified fractions by NMR, FT-IR, and Mass Spectrometry to confirm the structure and assess purity before pooling the relevant fractions.

Analytical Characterization

Ensuring the identity and purity of Benzyl 2-hydroxy-2-methylpropanoate is paramount. A multi-technique approach is recommended for comprehensive validation.

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 19444-23-6: Propanoic acid, 2-hydroxy-2-methyl-, pheny… [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 19444-23-6 | 2629-1-3M | MDL MFCD21641337 | Benzyl 2-hydroxy-2-methylpropionate | SynQuest Laboratories [synquestlabs.com]

- 5. Benzyl 2-Hydroxy-2-methylpropionate 97% | CAS: 19444-23-6 | AChemBlock [achemblock.com]

- 6. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Benzyl 2-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl 2-hydroxy-2-methylpropanoate (CAS No. 19444-23-6), a key organic ester with applications in pharmaceutical synthesis and as a flavoring agent. This document details its fundamental identifiers, physicochemical characteristics, spectral data, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and the determination of its key physical properties, offering a vital resource for laboratory and development settings.

Introduction

Benzyl 2-hydroxy-2-methylpropanoate is an organic compound characterized by the presence of a benzyl ester group and a tertiary alcohol functionality. Its unique structure imparts specific physical and chemical properties that are of interest in various scientific disciplines, particularly in the synthesis of more complex molecules. Understanding these properties is paramount for its effective application, handling, and safety in a research and development environment.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

digraph "molecule" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1.4,0!"];

C3 [label="C", pos="2.1,1.2!"];

C4 [label="C", pos="1.4,2.4!"];

C5 [label="C", pos="0,2.4!"];

C6 [label="C", pos="-0.7,1.2!"];

C7 [label="CH₂", pos="-2.1,1.2!"];

O1 [label="O", pos="-2.8,0!"];

C8 [label="C=O", pos="-4.2,0!"];

C9 [label="C", pos="-5.6,0!"];

O2 [label="OH", pos="-6.3,1.2!"];

C10 [label="CH₃", pos="-6.3,-1.2!"];

C11 [label="CH₃", pos="-4.9,-1.2!"];

// Benzene ring bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituent bonds

C6 -- C7;

C7 -- O1;

O1 -- C8;

C8 -- C9;

C9 -- O2;

C9 -- C10;

C9 -- C11;

}

Figure 2: Fischer Esterification Workflow.

Materials:

-

2-Hydroxyisobutyric acid

-

Benzyl alcohol

-

Concentrated sulfuric acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyisobutyric acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Add toluene as a solvent to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure Benzyl 2-hydroxy-2-methylpropanoate.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.[1][2][3][4]

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or microburner

Procedure:

-

Add a small amount of Benzyl 2-hydroxy-2-methylpropanoate to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, making sure the oil level is above the side arm.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[5][6][7]

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Benzyl 2-hydroxy-2-methylpropanoate

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with Benzyl 2-hydroxy-2-methylpropanoate, ensuring no air bubbles are present.

-

Insert the stopper, allowing excess liquid to escape through the capillary.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer and record the mass (m₂).

-

Measure the temperature of the liquid.

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a useful physical constant for liquid identification.[8][9][10][11][12]

Materials:

-

Abbe refractometer

-

Dropper

-

Benzyl 2-hydroxy-2-methylpropanoate

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of Benzyl 2-hydroxy-2-methylpropanoate onto the lower prism.

-

Close the prisms and allow the liquid to spread into a thin film.

-

Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

-

Use the dispersion correction knob to eliminate any color fringe at the borderline, making it sharp and clear.

-

Adjust the measurement knob to align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index from the scale. Record the temperature at which the measurement was taken.

Conclusion

This technical guide has provided a detailed examination of the physical properties of Benzyl 2-hydroxy-2-methylpropanoate. The compilation of its identification, physicochemical characteristics, spectral data, and safety information, along with detailed experimental protocols, serves as a comprehensive resource for professionals in research and drug development. Adherence to the outlined procedures and safety precautions will ensure the accurate and safe handling and application of this important chemical compound.

References

-

Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Retrieved from [Link]

-

Thiele tube. (n.d.). In Wikipedia. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved from [Link]

-

Pycnometer. (2008, February 24). Chemical Engineering | University of Utah. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

-

3 Ways to Measure Density Know-How, Hints, and More. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

-

Specialized test procedure—Procedure for density determination. (2017, June 5). Retrieved from [Link]

-

Melting Point: Using the Thiele Tube. (n.d.). Timstar. Retrieved from [Link]

-

Operating Instructions for Abbé Refractometers. (2009, August 11). Truman ChemLab. Retrieved from [Link]

-

Abbe Zeiss refractometer. (n.d.). Retrieved from [Link]

-

Lab 2: Refractive Index and Snell's Law. (n.d.). Retrieved from [Link]

-

How to Use a Refractometer (Abbe). (2016, October 8). YouTube. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6. (n.d.). Chemsrc. Retrieved from [Link]

Sources

- 1. Thiele tube - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. timstar.co.uk [timstar.co.uk]

- 5. ised-isde.canada.ca [ised-isde.canada.ca]

- 6. che.utah.edu [che.utah.edu]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. macro.lsu.edu [macro.lsu.edu]

- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 12. youtube.com [youtube.com]

Benzyl 2-hydroxy-2-methylpropanoate structural analysis

An In-depth Technical Guide to the Structural Analysis of Benzyl 2-hydroxy-2-methylpropanoate

Introduction: Unveiling the Molecular Architecture

Benzyl 2-hydroxy-2-methylpropanoate (CAS No: 19444-23-6) is an organic ester of significant interest in synthetic chemistry and materials science.[1][2] Its molecular structure, comprising a benzylic ester linked to a tertiary hydroxy acid moiety, presents a unique combination of functional groups that dictate its chemical behavior and potential applications. Accurate structural elucidation is paramount for quality control, reaction monitoring, and predicting its physicochemical properties. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in fundamental principles and field-proven methodologies. We will explore the synergistic application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile.

Infrared (IR) Spectroscopy: Mapping Functional Group Topography

1.1 Theoretical Framework: The 'Why' of IR Analysis

Infrared spectroscopy is a foundational technique for identifying the functional groups present within a molecule. Covalent bonds vibrate at specific frequencies corresponding to the infrared region of theelectromagnetic spectrum. When the frequency of IR radiation matches the natural vibrational frequency of a bond, absorption occurs, creating a peak in the IR spectrum. For Benzyl 2-hydroxy-2-methylpropanoate, we anticipate characteristic absorptions for its hydroxyl, ester carbonyl, and aromatic functionalities.[3][4] This allows for a rapid, non-destructive confirmation of the molecule's core chemical features.

1.2 Predicted IR Absorption Profile

The structural components of Benzyl 2-hydroxy-2-methylpropanoate lead to a predictable IR spectrum. The presence of the tertiary alcohol is expected to produce a broad O-H stretching band, while the ester group will be characterized by a strong C=O stretch and distinct C-O stretches.[5][6]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Expected Appearance |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | A broad, strong peak resulting from intermolecular hydrogen bonding.[7][8] |

| Alkyl C-H | C-H Stretch | 2985 - 2850 | Sharp, medium-to-strong peaks from the methyl and benzyl CH₂ groups.[5] |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weaker, sharp peaks characteristic of sp² C-H bonds in the benzene ring. |

| Ester Carbonyl (C=O) | C=O Stretch | 1750 - 1735 | A very strong, sharp absorption, which is one of the most prominent peaks in the spectrum.[6] |

| Aromatic Ring | C=C Bends | 1600, 1450 | Medium-to-weak absorptions from the stretching of the benzene ring. |

| Ester/Alcohol C-O | C-O Stretch | 1300 - 1000 | Two or more strong, distinct peaks, confirming the ester and alcohol linkages.[3] |

1.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a standard method for obtaining a high-quality IR spectrum of a liquid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a single drop of Benzyl 2-hydroxy-2-methylpropanoate directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

1.4 Visualization: IR Analysis Workflow

Caption: Workflow for IR spectral acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

2.1 Theoretical Framework: Probing the Nuclear Environment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It exploits the magnetic properties of atomic nuclei (specifically ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at unique frequencies (chemical shifts) that are highly dependent on their local electronic environment.

2.2 ¹H NMR Analysis: Proton Counting and Connectivity

The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity).

-

Predicted ¹H NMR Data (400 MHz, CDCl₃, TMS)

| Label (Structure) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| a | ~7.35 | Multiplet | 5H | Aromatic Protons (C₆H₅): These protons are deshielded by the aromatic ring current. |

| b | ~5.20 | Singlet | 2H | Benzylic Protons (-OCH₂Ph): Deshielded by the adjacent ester oxygen and the aromatic ring. It is a singlet as there are no protons on the adjacent carbon. |

| c | ~3.50 | Singlet | 1H | Hydroxyl Proton (-OH): Chemical shift is variable and depends on concentration and solvent. It is a broad singlet that may exchange with D₂O. |

| d | ~1.55 | Singlet | 6H | Methyl Protons (-C(CH₃)₂): These two methyl groups are chemically equivalent and have no adjacent protons, resulting in a single sharp peak.[9] |

2.3 ¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to molecular symmetry, some carbons may be chemically equivalent.

-

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label (Structure) | Chemical Shift (δ, ppm) | Assignment & Rationale |

| 1 | ~176 | Ester Carbonyl (C=O): Carbonyl carbons are highly deshielded and appear far downfield.[10] |

| 2 | ~135 | Aromatic Quaternary (C-ipso): The aromatic carbon attached to the benzylic group. |

| 3, 4, 5 | 128.7 - 128.0 | Aromatic CH Carbons (C-ortho, C-meta, C-para): A cluster of signals for the protonated aromatic carbons. |

| 6 | ~75 | Quaternary Carbon (C-OH): The carbon bearing the hydroxyl and two methyl groups. |

| 7 | ~67 | Benzylic Carbon (-OCH₂Ph): The carbon of the CH₂ group, deshielded by the adjacent oxygen. |

| 8 | ~26 | Methyl Carbons (-C(CH₃)₂): The two methyl carbons are equivalent due to symmetry and appear upfield.[11] |

2.4 Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of Benzyl 2-hydroxy-2-methylpropanoate into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[10] Cap the tube and gently invert to dissolve the sample completely.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Tuning and Shimming: The instrument automatically tunes to the correct frequency and shims the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum first, followed by the ¹³C NMR spectrum. Standard pulse programs are used for both experiments.

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Puzzle

3.1 Theoretical Framework: Ionization and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). The M⁺• peak confirms the molecular weight of the compound. Excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides crucial structural information.[12]

3.2 Predicted Mass Spectrum and Fragmentation Pathways

The molecular formula C₁₁H₁₄O₃ gives a molecular weight of 194.23 g/mol .[2] The high-resolution mass spectrum should confirm this exact mass.

-

Molecular Ion: A peak at m/z = 194 corresponding to [C₁₁H₁₄O₃]⁺•.

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium ion. This will produce an intense base peak.[12]

-

[C₁₁H₁₄O₃]⁺• → [C₇H₇]⁺ (m/z = 91 , Base Peak) + •OOC-C(OH)(CH₃)₂

-

-

Alpha Cleavage: Cleavage of the bond adjacent to the quaternary carbon.

-

[C₁₁H₁₄O₃]⁺• → [M - CH₃]⁺ (m/z = 179 )

-

-

Loss of the Carboxybenzyl Moiety:

-

[C₁₁H₁₄O₃]⁺• → [C(OH)(CH₃)₂]⁺ (m/z = 59 )

-

-

3.3 Visualization: Proposed MS Fragmentation

Caption: Key fragmentation pathways for Benzyl 2-hydroxy-2-methylpropanoate in EI-MS.

3.4 Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a 70 eV electron beam.

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.

-

Data Output: A mass spectrum is generated, plotting ion relative abundance versus m/z.

Conclusion: A Unified Structural Verdict

The combination of IR, NMR, and MS provides an unambiguous structural confirmation of Benzyl 2-hydroxy-2-methylpropanoate. IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups. Mass spectrometry establishes the correct molecular weight and reveals characteristic fragmentation patterns, such as the hallmark m/z 91 tropylium ion. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive atomic-level map, detailing the precise connectivity and chemical environment of every proton and carbon atom. This integrated analytical workflow represents a robust, self-validating system for structural elucidation, ensuring the highest degree of scientific integrity for research and development professionals.

References

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Supplemmentary Info for RSC adv. after corrections. The Royal Society of Chemistry. [Link]

-

IR Spectra: Acids, Alcohols, Esters. Scribd. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

-

Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. St Andrews Research Repository. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6. Chemsrc. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate - 1H NMR Spectrum. SpectraBase. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. [Link]

-

proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]

-

Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

-

Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

Sources

- 1. Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6 | Chemsrc [chemsrc.com]

- 2. Benzyl 2-Hydroxy-2-methylpropionate 97% | CAS: 19444-23-6 | AChemBlock [achemblock.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. purdue.edu [purdue.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. whitman.edu [whitman.edu]

The Solubility Profile of Benzyl 2-hydroxy-2-methylpropanoate in Organic Solvents: A Technical and Experimental Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Benzyl 2-hydroxy-2-methylpropanoate (CAS 19444-23-6), a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. In the absence of extensive published quantitative solubility data, this document offers a robust theoretical framework for predicting its solubility in a range of common organic solvents. Furthermore, it presents detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to accurately determine the solubility of this compound in their specific applications. This guide is designed to be a practical resource, bridging the gap between theoretical understanding and experimental execution in the laboratory.

Introduction: The Significance of Benzyl 2-hydroxy-2-methylpropanoate and its Solubility

Benzyl 2-hydroxy-2-methylpropanoate is a notable organic ester, characterized by the presence of a benzyl group, a hydroxyl group, and a methyl group attached to a propanoate backbone. Its molecular structure imparts a unique combination of polarity and lipophilicity, making its interaction with various solvents a critical factor in its application. Understanding the solubility of this compound is paramount for a variety of applications, including:

-

Reaction Chemistry: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity of products in synthetic pathways where Benzyl 2-hydroxy-2-methylpropanoate is a reactant or intermediate.

-

Purification Processes: Crystallization, a common method for purifying solid compounds, is highly dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

-

Formulation Development: In the pharmaceutical industry, the solubility of active pharmaceutical ingredients (APIs) and their intermediates directly impacts drug delivery, bioavailability, and the overall efficacy of the final product.

Given the pivotal role of solubility, this guide aims to equip researchers with the necessary knowledge to both predict and experimentally determine the solubility of Benzyl 2-hydroxy-2-methylpropanoate in relevant organic solvents.

Physicochemical Properties of Benzyl 2-hydroxy-2-methylpropanoate

A thorough understanding of the physicochemical properties of Benzyl 2-hydroxy-2-methylpropanoate is the foundation for predicting its solubility. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19444-23-6 | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 289.7 °C at 760 mmHg | N/A |

| XLogP3 | 1.5 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 3 | N/A |

The presence of a hydroxyl (-OH) group allows Benzyl 2-hydroxy-2-methylpropanoate to act as a hydrogen bond donor, while the oxygen atoms in the ester and hydroxyl groups can act as hydrogen bond acceptors. The benzyl group contributes to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.

Theoretical Framework for Predicting Solubility

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For Benzyl 2-hydroxy-2-methylpropanoate, its solubility in a given organic solvent will be determined by a balance of the following interactions:

-

Van der Waals Forces: These are weak, non-specific attractions that exist between all molecules. The benzyl and methyl groups of the ester will interact with nonpolar solvents primarily through these forces.

-

Dipole-Dipole Interactions: The ester and hydroxyl groups introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The ability of the hydroxyl group to donate a hydrogen bond and the oxygen atoms to accept hydrogen bonds is a significant factor in its solubility in protic solvents like alcohols.

Based on these principles, a qualitative prediction of the solubility of Benzyl 2-hydroxy-2-methylpropanoate in various classes of organic solvents can be made.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ability of both the solute and solvent to engage in hydrogen bonding will be the dominant and favorable interaction. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | The polar functional groups of the solute will interact favorably with the dipoles of these solvents. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar benzyl group will interact favorably with these solvents through van der Waals forces. However, the polar hydroxyl and ester groups will be disfavored, limiting overall solubility. Toluene may show slightly better solubility than hexane due to potential π-π stacking interactions with the benzyl ring. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the solute, leading to reasonable solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials and Equipment

-

Benzyl 2-hydroxy-2-methylpropanoate (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Figure 1: Experimental workflow for the determination of solubility using the isothermal shake-flask method.

Detailed Procedure

-

Preparation of Solvent Systems: Prepare a series of vials for each solvent to be tested.

-

Addition of Solute and Solvent: To each vial, add an excess amount of Benzyl 2-hydroxy-2-methylpropanoate to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial. Record the exact amount of solute added. Then, add a known volume or mass of the solvent to each vial.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

-

Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of Benzyl 2-hydroxy-2-methylpropanoate in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

Theoretical Models for Solubility Prediction

For a more quantitative prediction of solubility, several theoretical models can be employed. These models can provide valuable insights, especially in the early stages of research and for solvent screening.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that the total cohesive energy of a liquid is the sum of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of the solute and the solvent can be calculated, with smaller distances indicating higher solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility. It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This method can provide highly accurate solubility predictions without the need for experimental data, making it a valuable tool for in silico screening of solvents.

The following diagram illustrates the conceptual relationship between solute-solvent interactions and solubility.

Figure 2: Conceptual diagram of the intermolecular interactions governing the solubility of Benzyl 2-hydroxy-2-methylpropanoate in a solvent.

Conclusion

While quantitative solubility data for Benzyl 2-hydroxy-2-methylpropanoate in organic solvents is not extensively documented in publicly available literature, a strong theoretical understanding of its physicochemical properties allows for reliable qualitative predictions. The amphiphilic nature of the molecule, with its capacity for hydrogen bonding and its nonpolar regions, suggests a high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and lower solubility in nonpolar solvents.

For researchers, scientists, and drug development professionals requiring precise quantitative data, this guide provides a detailed and robust experimental protocol for the determination of solubility using the isothermal shake-flask method. By combining the theoretical predictions with empirical data generated through this protocol, a comprehensive understanding of the solubility profile of Benzyl 2-hydroxy-2-methylpropanoate can be achieved, enabling informed decisions in synthesis, purification, and formulation development.

References

An In-depth Technical Guide to the Spectral Analysis of Benzyl 2-hydroxy-2-methylpropanoate

This guide provides a detailed spectroscopic analysis of Benzyl 2-hydroxy-2-methylpropanoate. As experimental spectra for this specific compound are not consolidated in publicly accessible databases, this document serves as an expert-level interpretation, predicting the spectral outcomes based on fundamental principles and data from structurally analogous compounds. This approach mirrors the process of structural elucidation for novel or sparsely characterized molecules in a drug development pipeline, emphasizing causal logic behind spectral features.

Introduction and Molecular Characteristics

Benzyl 2-hydroxy-2-methylpropanoate is a tertiary hydroxy ester. Its structure combines a stable benzylic ester group with a sterically hindered tertiary alcohol moiety. Spectroscopic analysis is indispensable for confirming its molecular structure, assessing purity, and identifying potential impurities or degradation products. This guide will systematically deconstruct its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Properties

A summary of the core physicochemical properties is essential before delving into the spectral data.

| Property | Value | Source |

| IUPAC Name | benzyl 2-hydroxy-2-methylpropanoate | N/A |

| Synonyms | Benzyl 2-Hydroxy-2-Methylpropionate | N/A |

| CAS Number | 19444-23-6 | N/A |

| Molecular Formula | C₁₁H₁₄O₃ | N/A |

| Molecular Weight | 194.23 g/mol | N/A |

Chemical Structure

The connectivity of Benzyl 2-hydroxy-2-methylpropanoate is foundational to interpreting its spectra.

Caption: Molecular structure of Benzyl 2-hydroxy-2-methylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level blueprint of the molecule's carbon-hydrogen framework. The analysis is presented for both proton (¹H) and carbon-13 (¹³C) nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show five distinct signals. The causality for these predictions stems from the unique electronic environment of each proton group. The chemical shifts are predicted based on known values for similar functional groups, such as those observed in methyl 3-(benzyl(2-hydroxyethyl)amino)propionate for the benzyl moiety.[1]

| Signal Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| a | Ar-H | 7.30 - 7.45 | Multiplet (m) | 5H | These protons are on the phenyl ring. Their chemical shift is characteristic of aromatic protons. The multiplet arises from complex spin-spin coupling between the ortho, meta, and para protons. |

| b | -O-CH₂ -Ph | ~5.20 | Singlet (s) | 2H | These benzylic protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They appear as a singlet because there are no adjacent protons for coupling. |

| c | -OH | ~3.0 - 4.0 | Singlet (s, broad) | 1H | The hydroxyl proton signal is a singlet and often broad. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by D₂O exchange, where the peak disappears. |

| d | -C(OH )(CH₃ ₂) | 1.55 | Singlet (s) | 6H | The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. They are shielded and appear as a sharp singlet upfield, integrating to 6 protons. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule. Predictions are based on analogous structures like benzyl propionate for the ester and aromatic carbons.[2]

| Signal Label | Carbon Type | Predicted δ (ppm) | Rationale and Expert Insights |

| e | C =O (Ester) | ~175 | The carbonyl carbon of the ester group is significantly deshielded by the two adjacent oxygen atoms, resulting in a signal in the far downfield region. |

| f | Ar-C (Quaternary) | ~135 | This is the ipso-carbon of the phenyl ring, bonded to the benzylic CH₂ group. Its signal is typically weaker than protonated carbons. |

| g | Ar-C H (para) | ~129 | The para-carbon of the monosubstituted benzene ring. |

| h | Ar-C H (ortho) | ~128.5 | The two ortho-carbons are equivalent by symmetry. |

| i | Ar-C H (meta) | ~128 | The two meta-carbons are also equivalent by symmetry. |

| j | -C (OH)(CH₃)₂ | ~73 | This quaternary carbon is bonded to the hydroxyl group and two methyl groups. The electronegative oxygen causes a significant downfield shift. |

| k | -O-C H₂-Ph | ~67 | The benzylic carbon is shifted downfield due to the attached oxygen atom. |

| l | -C(OH)(C H₃)₂ | ~26 | The two equivalent methyl carbons are in a shielded, aliphatic environment, appearing far upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted spectrum for Benzyl 2-hydroxy-2-methylpropanoate is based on the characteristic vibrational frequencies of its ester and tertiary alcohol moieties, with reference to similar structures.[3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation and Causality |

| ~3450 | O-H stretch (alcohol) | Strong, Broad | The broadness of this peak is a hallmark of intermolecular hydrogen bonding, a direct consequence of the tertiary hydroxyl group. This self-validating feature confirms the presence of the -OH group. |

| 3100-3000 | C-H stretch (aromatic) | Medium | These vibrations correspond to the C-H bonds on the phenyl ring. |

| 2990-2940 | C-H stretch (aliphatic) | Medium | These signals arise from the stretching of C-H bonds in the methyl and benzylic methylene groups. |

| ~1730 | C=O stretch (ester) | Strong, Sharp | This is one of the most intense and diagnostically significant peaks in the spectrum. Its position is characteristic of a saturated, non-conjugated ester carbonyl group. |

| 1605, 1495, 1455 | C=C stretch (aromatic) | Medium-Weak | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1250, ~1150 | C-O stretch (ester & alcohol) | Strong | These strong bands correspond to the C-O single bond stretching vibrations of both the ester linkage and the tertiary alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. The electron ionization (EI) technique is assumed for this analysis.

Molecular Ion and Predicted Fragmentation

The molecular ion (M⁺•) peak is expected at an m/z corresponding to the molecular weight of the compound (194.23). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For benzyl esters, cleavage of the benzylic C-O bond is a dominant pathway due to the exceptional stability of the resulting benzyl cation.[5][6]

| m/z Value | Proposed Fragment | Formula | Rationale and Expert Insights |

| 194 | [M]⁺• (Molecular Ion) | [C₁₁H₁₄O₃]⁺• | The parent ion. Its presence confirms the molecular weight of the compound. |

| 91 | Benzyl Cation (Tropylium) | [C₇H₇]⁺ | This is predicted to be the base peak . Its high abundance is due to the formation of the highly stable, resonance-stabilized tropylium ion after cleavage of the benzylic C-O bond. This is a classic fragmentation pattern for benzyl-containing compounds. |

| 103 | [M - C₇H₇O]⁺ | [C₄H₇O₂]⁺ | Loss of a benzyloxy radical. |

| 59 | [C₃H₇O]⁺ | [C(OH)(CH₃)₂]⁺ | Alpha-cleavage next to the carbonyl group, forming a stable tertiary carbocation stabilized by the hydroxyl group. |

Key Fragmentation Pathway

The primary fragmentation pathway involves the formation of the tropylium ion, which is a definitive marker for the benzyl group.

Caption: Predicted major fragmentation pathway in EI-MS.

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following self-validating protocols should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh ~5-10 mg of Benzyl 2-hydroxy-2-methylpropanoate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds and its residual proton peak (~7.26 ppm) does not typically interfere with key signals.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the gold standard for ¹H and ¹³C NMR as it provides a sharp singlet at 0.00 ppm for calibration, is chemically inert, and is volatile for easy removal.

-

Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal resolution.

-

Acquisition : Acquire the ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans). For ¹³C, more scans are required due to the low natural abundance of the isotope (typically 128-1024 scans).

-

Validation Check : For ¹H NMR, confirm the disappearance of the -OH peak upon adding a drop of D₂O and re-acquiring the spectrum. This validates the assignment of the hydroxyl proton.

IR Spectroscopy Protocol

-

Sample Preparation : As the compound is likely a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) method is ideal. Apply a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample and no dilution, ensuring the spectrum is representative of the pure compound.

-

Background Collection : Before running the sample, run a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O absorptions from the final spectrum.

-

Acquisition : Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing : Perform the automatic background subtraction. The resulting spectrum should show a flat baseline outside of the absorption bands.

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction : Introduce the sample via a direct insertion probe or, for purity analysis, through a gas chromatograph (GC-MS). GC-MS is the preferred method as it separates the analyte from any volatile impurities, ensuring the mass spectrum is of the pure compound.

-

Ionization : Use a standard electron ionization (EI) energy of 70 eV. This energy level is an industry standard that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.

-

Mass Analysis : Scan a mass range that encompasses the expected molecular weight and key fragments (e.g., m/z 40-300).

-

Validation : The presence of the expected molecular ion at m/z 194 and the base peak at m/z 91 serves as a self-validating system, confirming both the molecular weight and the presence of the characteristic benzyl moiety.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of Benzyl 2-hydroxy-2-methylpropanoate. The ¹H and ¹³C NMR spectra define the carbon-hydrogen backbone, IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups, and mass spectrometry validates the molecular weight while revealing a characteristic fragmentation pattern dominated by the stable tropylium ion. This detailed, predictive analysis, grounded in established spectroscopic principles and data from analogous molecules, provides a robust framework for the identification and quality control of this compound in a research and development setting.

References

-

Aitken, R. A., & Hunt, J. D. D. (2025). Elucidation of some reactions of methyl 3-(benzyl(2-hydoxyethyl)amino)propionate using NMR. St Andrews Research Repository. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Gupta, U., et al. (2021). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Available at: [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

Sources

- 1. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

- 2. Benzyl propionate(122-63-4) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to Benzyl 2-hydroxy-2-methylpropanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 2-hydroxy-2-methylpropanoate (CAS No. 19444-23-6), a versatile building block with growing relevance in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, commercial availability, and potential applications.

Chemical Identity and Properties

Benzyl 2-hydroxy-2-methylpropanoate is a carboxylate ester characterized by a benzyl group attached to a 2-hydroxy-2-methylpropanoate moiety. This unique structure, featuring a tertiary alcohol and an ester functional group, makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 19444-23-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |

| Molecular Weight | 194.23 g/mol | [1][3] |

| IUPAC Name | benzyl 2-hydroxy-2-methylpropanoate | [3] |

| Synonyms | Benzyl 2-Hydroxy-2-Methylpropionate | [1] |

| Appearance | Expected to be a liquid | [4] |

| Purity | Typically ≥95% - 97% | [1][3] |

| SMILES | CC(C)(O)C(=O)OCC1=CC=CC=C1 | [1][3] |

Synthesis and Manufacturing

The primary route for the synthesis of Benzyl 2-hydroxy-2-methylpropanoate is through the Fischer-Speier esterification of 2-hydroxy-2-methylpropanoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.

Reaction Principle: Fischer-Speier Esterification

Fischer esterification is a classic organic reaction that involves the formation of an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst.[5][6][7][8] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed.[6][8]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[7][9]

Caption: Fischer esterification of 2-hydroxy-2-methylpropanoic acid.

Detailed Experimental Protocol (General Procedure)

To a solution of 2-hydroxy-2-methylpropanoic acid in a suitable solvent (e.g., toluene), an equimolar amount or a slight excess of benzyl alcohol is added.A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is then introduced.The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.The reaction progress is monitored by techniques like thin-layer chromatography (TLC).Upon completion, the reaction mixture is cooled and worked up by washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

Purification

The crude product is typically a yellow liquid and can be purified by flash chromatography on silica gel.[4] A common eluent system for this purification is a mixture of ethyl acetate and petroleum ether.[4]

Commercial Availability

Benzyl 2-hydroxy-2-methylpropanoate is commercially available from several chemical suppliers, primarily for research and development purposes. The purity of the commercially available product is generally high, often exceeding 95%.

Table 2: Commercial Suppliers

| Supplier | Purity | Catalog Number |

| AChemBlock | 97% | U138457[3] |

| BLD Pharm | - | 19444-23-6[9] |

| ChemScene | ≥95% | CS-0060866[1] |

Applications in Research and Drug Development

While specific, large-scale applications of Benzyl 2-hydroxy-2-methylpropanoate are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis.

Role as a Synthetic Intermediate

The presence of both a hydroxyl group and an ester functionality allows for a variety of subsequent chemical transformations. The tertiary hydroxyl group can be a site for further functionalization or can be eliminated to introduce a double bond. The benzyl ester can be deprotected under mild hydrogenolysis conditions to reveal the carboxylic acid, which can then be coupled with amines or other nucleophiles to form more complex molecules.

Derivatives of benzyl esters are explored for their potential biological activities, including antifungal properties.[10] The synthesis of bioactive molecules often involves the use of ester intermediates to modify the properties of the parent compound.[11]

Caption: Synthetic utility of Benzyl 2-hydroxy-2-methylpropanoate.

Potential in Bioactive Molecule Synthesis

Hydroxy acids and their esters are important structural motifs in many biologically active natural products and synthetic drugs. The 2-hydroxy-2-methylpropanoate core is a simple chiral or achiral building block that can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy. The synthesis of various bioactive molecules, including those with potential applications in cosmetics, often utilizes hydroxy acid derivatives.[11]

Spectroscopic Analysis

While a publicly available, comprehensive set of spectroscopic data for Benzyl 2-hydroxy-2-methylpropanoate is limited, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, a singlet for the two methyl groups, and a singlet for the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, the quaternary carbon bearing the hydroxyl and methyl groups, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group (around 1730 cm⁻¹) and a broad absorption for the O-H stretching of the hydroxyl group (around 3400 cm⁻¹).

Safety and Handling

For any chemical, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling. The following is a summary of general safety precautions based on the SDS of similar chemical compounds.

Hazard Identification

Based on data for related compounds, Benzyl 2-hydroxy-2-methylpropanoate may be harmful if swallowed.[12] It is important to avoid ingestion and inhalation.

Handling and Storage

-

Handling: Use in a well-ventilated area.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry place.[4] Keep away from heat, sparks, and open flames.[4]

First Aid Measures

-

If Swallowed: Rinse mouth and seek medical attention.[12]

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

Conclusion

Benzyl 2-hydroxy-2-methylpropanoate is a commercially available chemical with significant potential as a building block in organic synthesis and drug discovery. Its straightforward synthesis via Fischer esterification and the presence of versatile functional groups make it an attractive starting material for the preparation of more complex molecules. While its specific applications are still emerging, its structural features suggest a promising role in the development of novel bioactive compounds. Researchers and drug development professionals are encouraged to consider this compound in their synthetic strategies.

References

-

Chemsrc. Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

-

PubMed. Design, Synthesis, Bioactivity, and Tentative Exploration of Action Mode for Benzyl Ester-Containing Derivatives. [Link]

-

PubMed Central (PMC). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

YouTube. Fischer Esterification | Mechanism + Easy TRICK!. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6 | Chemsrc [chemsrc.com]

- 3. spectrabase.com [spectrabase.com]

- 4. fishersci.com [fishersci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. youtube.com [youtube.com]

- 10. Design, Synthesis, Bioactivity, and Tentative Exploration of Action Mode for Benzyl Ester-Containing Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Safe Handling of Benzyl 2-hydroxy-2-methylpropanoate

Section 1: Introduction & Scope

Benzyl 2-hydroxy-2-methylpropanoate (CAS No. 19444-23-6) is an organic ester utilized as a laboratory chemical and building block in chemical synthesis.[1][2] With the molecular formula C₁₁H₁₄O₃, its structure incorporates a benzyl group and a hydroxy acid ester, suggesting potential for specific reactivity and biological interactions.[1]

A critical review of available safety literature reveals that the toxicological properties of this specific compound have not been fully investigated.[3][4] This data gap necessitates a conservative and rigorous approach to safety and handling. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for risk assessment and the implementation of robust safety protocols. The causality behind each recommendation is explained to empower laboratory personnel to make informed safety decisions. The protocols herein are designed as self-validating systems, ensuring a high degree of safety when handling this and other chemicals with incomplete toxicological profiles.

Section 2: Hazard Identification & Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For Benzyl 2-hydroxy-2-methylpropanoate, this process must account for both documented information and potential hazards inferred from its chemical structure and data on analogous compounds.

Physical and Chemical Properties

Understanding the fundamental properties of a substance is the first step in assessing its potential for physical hazards and environmental fate.

| Property | Value | Source |

| CAS Number | 19444-23-6 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1] |

| Synonyms | Benzyl 2-hydroxy-2-methylpropionate | [1] |

| Boiling/Melting Point | Data not available | |

| Density | Data not available |

Note: The absence of comprehensive physical data requires treating the substance as potentially combustible and avoiding exposure to high heat or ignition sources as a precautionary measure.